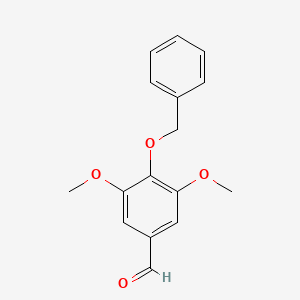

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethoxy-4-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-14-8-13(10-17)9-15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQUHZIDRBKPNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215586 | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6527-32-8 | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006527328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 3,5-dimethoxy-4-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde, serves as a significant building block in organic synthesis. Its unique structural features, combining a benzaldehyde core with benzyloxy and methoxy functional groups, make it a versatile precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and an exploration of its potential biological significance.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes its key quantitative data.

| Property | Value | Source |

| CAS Number | 6527-32-8 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.3 g/mol | [1] |

| Physical Form | Yellow to brown powder or crystals | [1] |

| Boiling Point | 423.4 °C | [3] |

| Purity | 97% | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). The following protocol outlines a general procedure for this synthesis.

Materials:

-

4-hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone as solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in anhydrous DMF.

-

Addition of Base: Add an excess of anhydrous potassium carbonate to the solution. This will act as a base to deprotonate the hydroxyl group.

-

Addition of Benzylating Agent: To the stirring mixture, add a slight molar excess of benzyl bromide or benzyl chloride dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80°C and allow it to stir for several hours (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine solution to remove any remaining inorganic impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to obtain pure this compound.

Potential Biological Significance and Signaling Pathways

While direct studies on the specific biological activities and signaling pathway involvement of this compound are limited, the broader class of benzaldehyde derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

Recent research has indicated that certain benzaldehyde derivatives can influence cellular processes by modulating key signaling pathways. For instance, some benzaldehydes have been shown to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[4] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

The potential for this compound to interact with such pathways warrants further investigation. Its structural similarity to other biologically active benzaldehydes suggests it could be a valuable scaffold for the development of novel therapeutic agents.

To illustrate a potential mechanism of action for benzaldehyde derivatives, the following diagram depicts a simplified experimental workflow for investigating the effect of a compound on a generic signaling pathway leading to a cellular response.

Caption: A generalized experimental workflow to investigate the impact of a compound on cellular signaling pathways.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel bioactive compounds. While its specific biological roles are still under exploration, the known activities of related benzaldehyde derivatives suggest that it is a promising candidate for further investigation in drug discovery and development. The detailed synthesis protocol and physicochemical data provided in this guide serve as a foundational resource for researchers in the field. Future studies focusing on its interaction with specific cellular targets and signaling pathways will be crucial in unlocking its full therapeutic potential.

References

- 1. 4-Benzyloxy-3,5-dimethylbenzaldehyde, 95% | Fisher Scientific [fishersci.ca]

- 2. scbt.com [scbt.com]

- 3. On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a significant organic compound with applications in synthetic chemistry and drug discovery. This document details its chemical and physical characteristics, spectroscopic data, and relevant experimental protocols.

Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 6527-32-8 | [1] |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.296 g/mol | [1] |

| Appearance | Yellow to brown powder or crystals | [2] |

| Purity | 97% | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Data Summary

Detailed spectroscopic data for this compound is not extensively documented in the provided search results. However, characteristic spectral features can be predicted based on its structure and by comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on both the benzaldehyde and benzyl rings, the methylene protons of the benzyl group, and the methoxy protons.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methylene carbon, and the methoxy carbons.

Due to the lack of specific experimental data for the target compound, representative data for the closely related compound 4-(Benzyloxy)-3-methoxybenzaldehyde is provided for reference.

Table 2: ¹H NMR Spectroscopic Data of 4-(Benzyloxy)-3-methoxybenzaldehyde Data for a related compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.4 | Multiplet | 5H | Benzyl Aromatic |

| ~7.3 | Multiplet | 3H | Benzaldehyde Aromatic |

| ~5.2 | Singlet | 2H | Methylene (-CH₂-) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

Table 3: ¹³C NMR Spectroscopic Data of 4-(Benzyloxy)-3-methoxybenzaldehyde Data for a related compound

| Chemical Shift (δ) ppm | Assignment |

| ~191 | Aldehyde Carbonyl (C=O) |

| ~150-155 | Aromatic (C-O) |

| ~136 | Aromatic (Quaternary) |

| ~127-129 | Aromatic (Benzyl CH) |

| ~110-126 | Aromatic (Benzaldehyde CH) |

| ~71 | Methylene (-CH₂-) |

| ~56 | Methoxy (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of an aromatic aldehyde like this compound is characterized by specific vibrational frequencies. Key absorption bands are expected for the carbonyl group, aromatic rings, and ether linkages.

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 & ~2750 | Medium | C-H Stretch (aldehyde)[3][4] |

| ~1705-1685 | Strong | C=O Stretch (aromatic aldehyde)[3][5] |

| ~1600 & ~1450 | Medium-Strong | C=C Stretch (aromatic ring)[3] |

| ~1260 & ~1040 | Strong | C-O Stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry of this compound would yield a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 272 | [M]⁺, Molecular ion peak |

| 181 | Loss of benzyl group ([M-C₇H₇]⁺) |

| 91 | Benzyl cation ([C₇H₇]⁺) |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Williamson Ether Synthesis

A plausible synthetic route to this compound is via the Williamson ether synthesis, starting from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Materials:

-

4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-hydroxy-3,5-dimethoxybenzaldehyde in a suitable solvent like acetone or DMF in a round-bottom flask.

-

Add an excess of potassium carbonate to the solution.

-

Add benzyl bromide dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[7]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm.

-

¹³C NMR Acquisition: Switch the spectrometer to the ¹³C channel and acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[8]

-

Ionization: Introduce the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[9]

-

Mass Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).[9][10]

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.[11]

Visualizations

The following diagrams illustrate the proposed synthesis and a general characterization workflow.

Caption: Proposed synthesis of this compound.

Caption: General workflow for spectroscopic characterization.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details experimental protocols for the characterization of this compound and explores its potential biological activities and associated signaling pathways.

Core Molecular and Physical Data

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a benzyloxy group, two methoxy groups, and a formyl group.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Syringaldehyde benzyl ether |

| CAS Number | 6527-32-8[1] |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.3 g/mol |

| Appearance | Yellow to brown powder or crystals |

| Purity | 97% |

Table 1: Chemical Identifiers and Physical Properties

Molecular Structure

The molecular structure of this compound is depicted below. The central scaffold is a benzaldehyde moiety with methoxy groups at positions 3 and 5, and a benzyloxy group at position 4.

Figure 1: 2D structure of this compound.

Experimental Protocols

Synthesis

A general method for the synthesis of benzyloxy-substituted benzaldehydes involves the Williamson ether synthesis. For the synthesis of the related compound, 4-benzyloxybenzaldehyde, 4-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a weak base, such as anhydrous potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is typically refluxed for several hours. After the reaction is complete, the solid inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent or by column chromatography.[2]

A plausible synthetic route for this compound would start from 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde).

Experimental Workflow for Synthesis:

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

For ¹H NMR , characteristic signals are expected for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons on both rings, the benzylic methylene protons (singlet, ~5.1 ppm), and the methoxy protons (singlet, ~3.9 ppm).

-

For ¹³C NMR , distinct signals will be observed for the carbonyl carbon of the aldehyde (~191 ppm), the aromatic carbons, the benzylic methylene carbon (~70 ppm), and the methoxy carbons (~56 ppm).

Infrared (IR) Spectroscopy:

-

FT-IR spectra are often recorded using a KBr pellet technique or as a thin film on a salt plate.

-

A typical spectrum would be recorded in the range of 4000–400 cm⁻¹.

-

Key characteristic absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.

-

C-O-C stretching vibrations for the ether and methoxy groups in the 1300-1000 cm⁻¹ region.

-

C=C stretching vibrations for the aromatic rings around 1600-1450 cm⁻¹.

-

Mass Spectrometry (MS):

-

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for such molecules.

-

The analysis provides the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. The molecular ion peak [M]⁺ would be expected at m/z = 272.

Potential Biological Activity and Applications in Drug Development

Benzaldehyde and its derivatives are known to exhibit a range of biological activities, suggesting potential applications for this compound in drug discovery and development.

Antimicrobial and Antifungal Activity

Various benzaldehyde derivatives have demonstrated significant antimicrobial and antifungal properties. These compounds can inhibit the growth of pathogenic bacteria and fungi, including species of Aspergillus.[3] The mechanism of action may involve the disruption of cellular antioxidant processes in the microorganisms.[3]

Anti-inflammatory Activity

Research has shown that novel benzaldehyde derivatives can exert anti-inflammatory effects. One proposed mechanism is the suppression of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[4] This pathway is crucial in regulating the production of pro-inflammatory cytokines. By inhibiting this pathway, these compounds can reduce the inflammatory response.

MAPK Signaling Pathway Inhibition:

Figure 3: Proposed inhibition of the MAPK signaling pathway by benzaldehyde derivatives.

Autophagy Induction

Recent studies have indicated that benzaldehyde can stimulate autophagy, a cellular process for degrading and recycling cellular components, through the Sonic Hedgehog (Shh) signaling pathway.[5] This finding suggests a potential therapeutic role in neurodegenerative diseases and other conditions where autophagy is dysregulated.

Sonic Hedgehog Signaling Pathway Activation:

Figure 4: Logical relationship of benzaldehyde derivatives activating autophagy via the Shh pathway.

Conclusion

This compound is a versatile chemical compound with a well-defined molecular structure. The experimental protocols for its synthesis and characterization are based on standard organic chemistry techniques. The known biological activities of related benzaldehyde derivatives highlight its potential for further investigation in drug development, particularly in the areas of antimicrobial, anti-inflammatory, and autophagy-modulating therapies. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde: A Technical Overview

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is paramount for identification, purity assessment, and structural elucidation. This technical guide focuses on the spectroscopic data of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds, including 4-benzyloxy-3-methoxybenzaldehyde, 3,5-dimethoxybenzaldehyde, and 4-benzyloxybenzaldehyde.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.3 - 7.5 | Multiplet | 5H | Benzylic Phenyl (C₆H₅) |

| ~7.0 - 7.2 | Singlet | 2H | Aromatic (H-2, H-6) |

| ~5.1 - 5.2 | Singlet | 2H | Methylene (-OCH₂Ph) |

| ~3.8 - 3.9 | Singlet | 6H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~191 - 193 | Aldehyde Carbonyl (C=O) |

| ~160 - 162 | Aromatic (C-3, C-5) |

| ~140 - 142 | Aromatic (C-4) |

| ~136 - 137 | Aromatic (C-1') |

| ~130 - 132 | Aromatic (C-1) |

| ~128 - 129 | Aromatic (C-2', C-3', C-4', C-5', C-6') |

| ~106 - 108 | Aromatic (C-2, C-6) |

| ~70 - 72 | Methylene (-OCH₂Ph) |

| ~56 - 57 | Methoxy (-OCH₃) |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 - 3100 | Medium | C-H Stretch (Aromatic) |

| ~2950 - 3000 | Medium | C-H Stretch (Aliphatic) |

| ~2850 & ~2750 | Medium, Sharp | C-H Stretch (Aldehyde) |

| ~1680 - 1700 | Strong, Sharp | C=O Stretch (Aldehyde) |

| ~1580 - 1600 | Strong | C=C Stretch (Aromatic Ring) |

| ~1450 - 1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1200 - 1300 | Strong | C-O Stretch (Aryl Ether) |

| ~1000 - 1150 | Strong | C-O Stretch (Alkyl Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~272 | [M]⁺ (Molecular Ion) |

| ~271 | [M-H]⁺ |

| ~243 | [M-CHO]⁺ |

| ~181 | [M-CH₂Ph]⁺ |

| ~91 | [C₇H₇]⁺ (Tropylium Ion) |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated Chloroform (CDCl₃)

-

NMR Tube (5 mm)

-

Tetramethylsilane (TMS) as an internal standard

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Sample Transfer: Transfer the solution to the NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Use a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range of approximately 0 to 220 ppm.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (1-2 mg)

-

Potassium Bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample with dry KBr powder in the agate mortar.

-

Transfer the mixture to the pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Acquisition:

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

A suitable volatile solvent (e.g., methanol or acetonitrile)

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

-

Sample Introduction: Infuse the sample solution directly into the ion source or introduce it via a liquid chromatography (LC) system.

-

Ionization: Ionize the sample using the chosen method (e.g., ESI for soft ionization to observe the molecular ion, or EI for more extensive fragmentation).

-

Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.

Experimental and Logical Workflow Diagrams

To visualize the process of spectroscopic analysis, the following diagrams are provided in the DOT language for Graphviz.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Relationships in Spectroscopic Analysis.

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols for its preparation via Williamson ether synthesis and outlines the analytical techniques used to confirm its structure and purity.

Synthesis

The synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde) is deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of a benzyl halide, such as benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired ether.[1][2]

Experimental Protocol: Williamson Ether Synthesis

This protocol is a synthesized procedure based on established Williamson ether synthesis methodologies.[1][3]

Materials:

-

4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 4-hydroxy-3,5-dimethoxybenzaldehyde (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain it at this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by recrystallization or column chromatography.

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified product as a white to pale yellow solid.[4]

-

Column Chromatography: For a higher degree of purity, the crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.[4][5]

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic and physical methods.

Physical Properties

A summary of the physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 62-64 °C |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Aldehyde (-CHO) |

| 7.45 - 7.30 | m | 5H | Aromatic (Benzyl group) |

| 7.09 | s | 2H | Aromatic (H-2, H-6) |

| 5.16 | s | 2H | Methylene (-OCH₂-) |

| 3.89 | s | 6H | Methoxy (-OCH₃) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehyde Carbonyl (C=O) |

| 153.8 | Aromatic (C-3, C-5) |

| 143.2 | Aromatic (C-4) |

| 136.4 | Aromatic (C-1') |

| 131.2 | Aromatic (C-1) |

| 128.7 | Aromatic (C-3', C-5') |

| 128.2 | Aromatic (C-4') |

| 127.5 | Aromatic (C-2', C-6') |

| 106.9 | Aromatic (C-2, C-6) |

| 75.1 | Methylene (-OCH₂-) |

| 56.4 | Methoxy (-OCH₃) |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920, ~2850 | Medium | C-H Stretch (aliphatic) |

| ~2730 | Weak | C-H Stretch (aldehyde) |

| ~1690 | Strong | C=O Stretch (aromatic aldehyde) |

| ~1590, ~1500 | Strong | C=C Stretch (aromatic ring) |

| ~1240, ~1130 | Strong | C-O Stretch (aryl ether) |

| ~1050 | Strong | C-O Stretch (methoxy) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 272 | [M]⁺ (Molecular ion) |

| 181 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91 | [C₇H₇]⁺ (Benzyl cation, often the base peak) |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Characterization Workflow

The following diagram outlines the logical workflow for the characterization of the synthesized product.

Caption: Logical workflow for the characterization of this compound.

References

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde literature review and background

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4-(Benzyloxy)-3,5-dimethoxybenzaldehyde, a derivative of syringaldehyde, is an aromatic aldehyde that holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a protected hydroxyl group and two methoxy substituents on the benzene ring, makes it a valuable intermediate for creating complex molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications based on current scientific literature.

Chemical and Physical Properties

This compound is typically a yellow to brown crystalline powder. While a definitive melting point has not been consistently reported in the literature, its physical state suggests a relatively stable solid at room temperature. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6527-32-8 | |

| Molecular Formula | C₁₆H₁₆O₄ | |

| Molecular Weight | 272.30 g/mol | |

| Physical Form | Yellow to brown powder or crystals | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Synthesis of this compound

The primary route for the synthesis of this compound is through the benzylation of 4-hydroxy-3,5-dimethoxybenzaldehyde, commonly known as syringaldehyde. This reaction protects the phenolic hydroxyl group as a benzyl ether.

General Experimental Protocol: Benzylation of Syringaldehyde

This protocol is adapted from the general procedure for the benzylation of hydroxybenzaldehydes.[1]

Materials:

-

4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde)

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Saturated sodium chloride solution

-

5% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under a nitrogen atmosphere, dissolve syringaldehyde in ethanol.

-

Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of benzyl bromide.

-

Reflux the reaction mixture for several hours (typically 12-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, filter off the potassium carbonate and wash the residue with ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude product in diethyl ether.

-

Wash the ether solution sequentially with a saturated sodium chloride solution, a 5% sodium hydroxide solution, and finally with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be further purified by recrystallization from ethanol to yield the final product.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

-

An aldehyde proton singlet around δ 9.8 ppm.

-

A singlet for the benzylic protons (-O-CH₂-Ph) around δ 5.1 ppm.

-

A multiplet for the aromatic protons of the benzyl group between δ 7.3-7.5 ppm.

-

A singlet for the aromatic protons on the dimethoxy-substituted ring.

-

A singlet for the methoxy protons (-OCH₃) around δ 3.9 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

An aldehyde carbonyl carbon signal around δ 191 ppm.

-

Aromatic carbon signals between δ 105-160 ppm.

-

A benzylic carbon signal around δ 70 ppm.

-

Methoxy carbon signals around δ 56 ppm.

IR (Infrared) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde group around 1680-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons around 2800-3100 cm⁻¹.

-

C-O stretching vibrations for the ether linkages in the range of 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be expected at m/z = 272.1.

-

Common fragmentation patterns would likely involve the loss of the benzyl group or the aldehyde functionality.

Potential Biological Activity and Applications

While specific biological studies on this compound are limited, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. These include antimicrobial, antifungal, and antioxidant properties.

Of particular interest to drug development professionals is the potential for this compound and its derivatives to act as inhibitors of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which has been identified as a target in cancer stem cells.[2] The trimethoxyphenyl moiety is a common feature in various biologically active compounds, including inhibitors of tubulin polymerization, which are a cornerstone of cancer chemotherapy.[3]

The presence of the benzyloxy group offers a handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These studies could explore the impact of different substituents on the benzyl ring or modifications of the aldehyde group on the compound's biological activity.

Conclusion

This compound is a chemical intermediate with significant potential for use in medicinal chemistry and drug discovery. Its straightforward synthesis from the readily available natural product, syringaldehyde, makes it an attractive starting material. While comprehensive experimental data on its properties and biological activities are still emerging, the structural motifs present in the molecule suggest that it and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its pharmacological profile and unlock its potential in drug development pipelines.

References

In-Depth Technical Guide: Safety and Handling of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and potential applications of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (also known as Syringaldehyde benzyl ether) in a laboratory setting. The information is compiled from Safety Data Sheets (SDS), and scientific literature to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

This compound is a derivative of syringaldehyde, a naturally occurring phenolic aldehyde.[1] The introduction of a benzyl group modifies its physical and chemical characteristics. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Synonyms | Syringaldehyde benzyl ether, 3,5-Dimethoxy-4-(phenylmethoxy)benzaldehyde | N/A |

| CAS Number | 6527-32-8 | [2] |

| Molecular Formula | C₁₆H₁₆O₄ | [2] |

| Molecular Weight | 272.3 g/mol | [2] |

| Appearance | Yellow to brown powder or crystals | [2] |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Soluble in organic solvents | N/A |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |

Hazard Identification and Safety Precautions

According to available Safety Data Sheets, this compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE.

| Equipment | Specification |

| Eye Protection | Chemical safety goggles or face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, maintain at 2-8°C under an inert atmosphere.[2] Keep away from oxidizing agents and incompatible materials.

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 2.1).

-

Contain the spill. For solid spills, carefully sweep or scoop up the material and place it in a sealed container for disposal. Avoid generating dust.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely available in the public domain, this section provides a generalized protocol for its synthesis based on common organic chemistry techniques and a conceptual workflow for its use in biological assays based on the known activities of related compounds.

Synthesis of this compound

This protocol is a representative procedure for the benzylation of a phenolic hydroxyl group.

Materials:

-

Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde)

-

Benzyl bromide or benzyl chloride

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve syringaldehyde in anhydrous DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add potassium carbonate to the solution.

-

Slowly add benzyl bromide or benzyl chloride to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

References

Solubility of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of precise quantitative solubility data for this specific compound in public literature, this document synthesizes information based on the principles of organic chemistry, data from structurally analogous compounds, and established experimental methodologies for solubility determination.

Introduction to this compound

This compound is an aromatic aldehyde characterized by a central benzaldehyde ring substituted with two methoxy groups and a benzyloxy group. Its structure suggests a largely nonpolar character due to the aromatic rings and ether linkages, with some capacity for polar interactions via the carbonyl group and oxygen atoms. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as an intermediate or a key building block.

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone for predicting solubility.[1] Generally, polar compounds dissolve in polar solvents, and nonpolar compounds dissolve in nonpolar solvents.[1] Aldehydes and ketones are soluble in most common organic solvents.[2][3][4]

Based on its molecular structure, this compound is expected to be soluble in a range of common organic solvents. The large benzyloxy group and the benzene ring contribute significant nonpolar character, while the carbonyl and methoxy groups introduce polarity. Small aldehydes are often soluble in water because the carbonyl group's oxygen atom can form hydrogen bonds with water molecules.[2][5] However, as the nonpolar carbon skeleton increases in size, water solubility rapidly decreases.[2][5][6] Given its large molecular weight and predominantly nonpolar structure, this compound is expected to be poorly soluble in water.

A related compound, 4-Benzyloxy-3-methoxybenzaldehyde, is reported to be soluble in organic solvents like ethanol, dimethylformamide, chloroform, and methanol, while being only slightly soluble in cold water.[7][8] This provides a strong basis for predicting the solubility behavior of the target compound.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMSO, effective for many organic molecules. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common solvent for organic synthesis that dissolves many aromatic compounds. |

| Chloroform | Polar Aprotic | Soluble | A good solvent for many organic compounds, including those with aromatic rings.[7][8] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether-based solvent. |

| Acetone | Polar Aprotic | Soluble | A polar aprotic ketone that is a good solvent for many organic substances. |

| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent commonly used in chromatography and extractions. |

| Methanol | Polar Protic | Moderately Soluble | A polar protic solvent; solubility is expected based on data for similar compounds.[7][8] |

| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, should be an effective solvent.[7][8] |

| Diethyl Ether | Nonpolar | Sparingly to Moderately Soluble | Less polar than other solvents, but should still provide some solubility. |

| Hexanes / Heptane | Nonpolar | Sparingly Soluble to Insoluble | The compound's polarity from oxygen atoms likely limits solubility in highly nonpolar alkanes. |

| Water | Polar Protic | Insoluble to Very Slightly Soluble | The large nonpolar structure is expected to dominate, leading to poor aqueous solubility. |

Solubility Data of Structurally Similar Compounds

To provide a quantitative reference, the following table summarizes solubility data for structurally related benzaldehyde derivatives. These compounds share key functional groups and offer insights into how structural modifications (e.g., hydroxyl vs. benzyloxy groups) affect solubility.

Table 2: Quantitative and Qualitative Solubility of Analogous Compounds

| Compound | Solvent | Solvent Type | Solubility | Temperature (°C) |

| 3,5-Dihydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[9] | Not Specified |

| Water | Polar Protic | ~74.2 mg/mL (estimated)[9] | 25 | |

| Ethanol | Polar Protic | Soluble[9] | Not Specified | |

| Diethyl Ether | Nonpolar | Soluble[9] | Not Specified | |

| 3,4-Dimethoxybenzaldehyde | Alcohol | Polar Protic | Freely Soluble[10] | Not Specified |

| Diethyl Ether | Nonpolar | Freely Soluble[10] | Not Specified | |

| Water (hot) | Polar Protic | Slightly Soluble[10] | Not Specified |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following protocol details a reliable gravimetric method for quantitatively determining the solubility of this compound in a chosen organic solvent.[9] This method is based on creating a saturated solution, separating the undissolved solid, and then quantifying the dissolved solute by evaporating the solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Vials or flasks with airtight seals (e.g., screw-cap vials)

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE for organic solvents)

-

Pre-weighed evaporation dishes (e.g., glass Petri dishes or aluminum pans)

-

Analytical balance (accurate to at least 0.1 mg)

-

Fume hood or vacuum oven for solvent evaporation

Procedure

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a vial. An amount that ensures a visible quantity of undissolved solid remains at equilibrium is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vial in a temperature-controlled environment set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture using a magnetic stirrer or shaker for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical for crystalline organic compounds.[11]

-

-

Separation of Undissolved Solute :

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully draw a specific volume of the supernatant (the clear, saturated solution) into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear filtrate into a pre-weighed evaporation dish. Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation and Quantification :

-

Place the evaporation dish containing the filtrate in a fume hood or a vacuum oven at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose.

-

Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the evaporation dish containing the dried solute on the analytical balance.

-

Repeat the process of gentle heating (if needed) and cooling in a desiccator until a constant mass is achieved.

-

-

Calculation of Solubility :

-

Determine the mass of the dissolved solid by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Calculate the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated. The result can be expressed in units such as g/L or mg/mL.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow of the experimental protocol for determining solubility.

References

- 1. chem.ws [chem.ws]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 7. chembk.com [chembk.com]

- 8. 4-BENZYLOXY-3-METHOXYBENZALDEHYDE | 2426-87-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 3,4-Dimethoxybenzaldehyde 99 120-14-9 [sigmaaldrich.com]

- 11. m.youtube.com [m.youtube.com]

A Technical Guide to Commercial Sourcing and Application of 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde for Research

For researchers and professionals in drug development, the procurement of high-quality starting materials is a critical first step. This guide provides an in-depth overview of commercial suppliers for 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde (CAS No. 6527-32-8), a key intermediate in the synthesis of various biologically active compounds, including the potent anti-cancer agent Combretastatin A-4. This document details supplier information, experimental protocols for its application, and relevant biological pathways.

Commercial Suppliers of this compound

The following table summarizes key quantitative data from various commercial suppliers of this compound, facilitating a comparative analysis for procurement.

| Supplier | Product Name | CAS No. | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | This compound | 6527-32-8 | 97% | Custom | Request a Quote |

| Biosynth | This compound | 6527-32-8 | Not Specified | 5 g | $354.00 |

| Santa Cruz Biotechnology | This compound | 6527-32-8 | Not Specified | Custom | Request a Quote |

| BLD Pharmatech (via Sigma-Aldrich) | This compound | 6527-32-8 | 97% | Custom | Request a Quote |

| Accela ChemBio Inc. | This compound | 6527-32-8 | Not Specified | Custom | Request a Quote |

| TNJ Chemical | This compound | 6527-32-8 | Enterprise standard | Min. 1kg | Request a Quote |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

This compound is a crucial precursor for the synthesis of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[1] The following protocols detail the synthesis of a Combretastatin A-4 analog and a standard assay for evaluating its biological activity.

Protocol 1: Synthesis of a Combretastatin A-4 Analog via Wittig Reaction

This protocol describes a common method for synthesizing stilbene analogs, such as Combretastatin A-4, from this compound.

Materials:

-

This compound

-

4-Nitrobenzyltriphenylphosphonium bromide

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a 250 mL three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, dissolve 4-nitrobenzyltriphenylphosphonium bromide (1.05 eq) in anhydrous methanol under a nitrogen atmosphere.

-

In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Add the sodium methoxide solution dropwise to the phosphonium salt solution at room temperature. The formation of a deep orange-red color indicates the generation of the ylide. Stir for 30 minutes.

-

Dissolve this compound (1.0 eq) in anhydrous methanol and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC.

-

After completion, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane (50 mL) and water (50 mL).

-

Separate the organic layer and wash it with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Combretastatin A-4 analog.

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine the inhibitory effect of compounds like Combretastatin A-4 on the polymerization of tubulin.[2]

Materials:

-

Purified tubulin protein

-

GTP (Guanosine triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Combretastatin A-4 analog (or other test compounds) dissolved in DMSO

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a tubulin solution in ice-cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Dispense the tubulin-GTP mixture into the wells of a pre-chilled 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a DMSO control.

-

Incubate the plate at 37°C in the microplate reader.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the DMSO control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to this compound and its derivatives.

Caption: Synthetic workflow for a Combretastatin A-4 analog.

Caption: Signaling pathway of Combretastatin A-4's anti-cancer activity.

Caption: Logical relationship from precursor to biological effect.

References

Methodological & Application

Application Notes: Synthesis and Biological Significance of Chalcones Derived from 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are α,β-unsaturated ketones renowned for their diverse pharmacological activities. The unique 1,3-diarylpropenone scaffold serves as a versatile template for the development of novel therapeutic agents. The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between a substituted benzaldehyde and an acetophenone. This document provides detailed protocols for the synthesis of chalcones using 4-(benzyloxy)-3,5-dimethoxybenzaldehyde as a key precursor and explores their potential applications in cancer therapy by detailing their involvement in specific signaling pathways.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a practical and efficient method for synthesizing chalcones.[1] It involves the reaction of an aromatic aldehyde, in this case, this compound, with an acetophenone in the presence of a base.[2] The absence of α-hydrogens in the benzaldehyde derivative prevents self-condensation, leading to higher yields of the desired chalcone product.[3] Both traditional solution-phase and solvent-free grinding methods can be employed for this synthesis.[2]

Reaction Mechanism

The reaction proceeds via a base-catalyzed aldol condensation mechanism. The base abstracts an α-hydrogen from the acetophenone to form a reactive enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[2][3]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

Protocol A: Solution-Phase Synthesis in Ethanol

This protocol is a standard method for chalcone synthesis and is adapted from procedures used for structurally similar benzaldehydes.

Materials:

-

This compound

-

Substituted acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

-

Ethanol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of the chosen acetophenone derivative in a minimal amount of ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 40% w/v).

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.

-

After the reaction is complete (usually within a few hours), pour the mixture into a beaker containing ice-cold water.

-

Collect the precipitated crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid product thoroughly with cold water to remove any residual base.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

Protocol B: Solvent-Free Grinding Synthesis

This method offers an environmentally friendly alternative by avoiding the use of organic solvents.[4]

Materials:

-

This compound

-

Substituted acetophenone

-

Solid Sodium hydroxide (NaOH)

-

Mortar and pestle

-

Distilled water

-

Buchner funnel and filter paper

Procedure:

-

In a mortar, combine 1.0 equivalent of this compound, 1.0 equivalent of the acetophenone, and a catalytic amount of solid NaOH.

-

Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture may become oily before solidifying as the product forms.

-

Allow the reaction mixture to stand for about 15 minutes to ensure completion.

-

Add distilled water to the mortar and grind further to break up the solid product.

-

Collect the crude product by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral to pH paper.

-

Dry the crude product and recrystallize from ethanol or an ethanol-water mixture to obtain the pure chalcone.

Caption: General experimental workflow for chalcone synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of chalcones from substituted benzaldehydes and acetophenones under basic conditions.

| Aldehyde | Acetophenone | Base | Solvent | Yield (%) | Reference |

| 3-Benzyloxy-4-methoxybenzaldehyde | Various Acetophenones | NaOH | Ethanol | Not specified | [5] |

| 4-(Benzyloxy)benzaldehyde | Various Acetophenones | NaOH / Piperidine | Ethanol | Not specified | [6] |

| 3,5-Dimethoxybenzaldehyde | 2-Methoxyacetophenone | Basic conditions | Ethanol | ~90% | N/A |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Acetophenone | p-Toluenesulfonic acid | Methanol | 52% | [7] |

| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | 2'-Hydroxy-5'-nitroacetophenone | p-Toluenesulfonic acid | Methanol | 74% | [7] |

| Benzaldehyde | Acetone | NaOH | None (Grinding) | 98% | [4] |

Biological Activity and Signaling Pathways

Chalcones derived from precursors like this compound are of significant interest in drug discovery, particularly in oncology. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Inhibition of Oncogenic K-Ras Signaling

Certain chalcones, especially those with a trimethoxyphenyl motif, have been shown to selectively inhibit oncogenic K-Ras signaling.[8] K-Ras is a small GTPase that, when mutated and constitutively active, drives cellular proliferation and is implicated in numerous cancers. For its function, K-Ras must be localized to the plasma membrane.[8] These chalcones can induce the mislocalization of K-Ras from the plasma membrane, thereby abrogating its downstream signaling and inhibiting the growth of K-Ras-driven cancer cells.[8]

Caption: Chalcone-mediated inhibition of K-Ras signaling.

Induction of Apoptosis

Many chalcone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[9][10] One identified mechanism involves the generation of reactive oxygen species (ROS) within the tumor cells.[10] The elevated ROS levels can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to the activation of caspases and the execution of cell death.[10] This selective induction of apoptosis in cancer cells makes these compounds promising candidates for chemotherapy.[9]

References

- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Claisen Schimdt Reaction (Mixed Aldol Condensation) | PraxiLabs [praxilabs.com]

- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

- 6. Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde [ouci.dntb.gov.ua]

- 7. periodicos.ufms.br [periodicos.ufms.br]

- 8. Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Bioactive Stilbenes using 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde

Introduction

Stilbenes are a class of naturally occurring phenolic compounds characterized by a 1,2-diphenylethylene backbone.[1] They exist in two isomeric forms, cis-(Z) and trans-(E), with the trans-isomer generally being more stable and often exhibiting greater biological activity.[2][3] These compounds have garnered significant interest from researchers and drug development professionals due to their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects.[1][4][5]

A prominent member of this family is resveratrol (trans-3,5,4'-trihydroxystilbene), a phytoalexin found in grapes and red wine.[1][4] The synthesis of resveratrol and its analogs is a key focus in medicinal chemistry. 4-(Benzyloxy)-3,5-dimethoxybenzaldehyde serves as a versatile and crucial starting material for creating a variety of substituted stilbenes. The benzyloxy group acts as a protecting group for the 4'-hydroxyl position, which is a common feature in many biologically active stilbenoids like pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene).[1] This allows for chemical manipulations on other parts of the molecule, with a final deprotection step revealing the free hydroxyl group, which is often critical for biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives from this compound using established olefination methodologies.

Synthetic Methodologies

The creation of the central carbon-carbon double bond in stilbenes is most commonly achieved through olefination reactions that couple an aldehyde with a phosphorus-stabilized carbanion or through palladium-catalyzed cross-coupling reactions.

-

Wittig Reaction : This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene and triphenylphosphine oxide.[6][7] It is one of the most popular methods for stilbene synthesis due to the ready availability of starting materials and mild reaction conditions.[6] The reaction typically produces a mixture of (E)- and (Z)-isomers, although conditions can be tuned to favor one over the other.[7]

-

Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction utilizes a phosphonate-stabilized carbanion.[2][8] This method offers several advantages, including the use of more nucleophilic and basic carbanions compared to Wittig ylides and the easy removal of the water-soluble dialkylphosphate byproduct.[2] The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in drug development.[2][8]

-

Heck Reaction : This palladium-catalyzed cross-coupling reaction forms a bond between an sp²-hybridized carbon of a halide (or triflate) and an sp²-hybridized carbon of an alkene.[2] For stilbene synthesis, this typically involves coupling an aryl halide with a styrene derivative.[9][10] It is a powerful tool for creating unsymmetrical stilbenes with high stereoselectivity for the trans-isomer.[11]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a stilbene derivative from this compound, followed by deprotection to yield the biologically active 4'-hydroxystilbene analog.

Protocol 1: Synthesis of (E)-4-(Benzyloxy)-3,5,X-trimethoxystilbene via Horner-Wadsworth-Emmons Reaction

This protocol describes the synthesis of a trimethoxystilbene derivative, a scaffold found in potent anticancer agents like combretastatin.[8] The HWE reaction is chosen for its high (E)-stereoselectivity.

Materials:

-

Diethyl (X-methoxybenzyl)phosphonate (where X is the substitution on the second phenyl ring, e.g., 3,4,5-trimethoxy)

-

This compound

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[12]

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Phosphonate Anion Formation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diethyl (X-methoxybenzyl)phosphonate (1.1 eq). Dissolve it in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath. Add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes. A color change is typically observed, indicating the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Add the aldehyde solution dropwise to the carbanion mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).